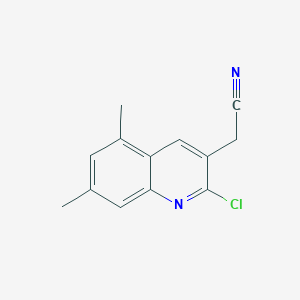

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15942971

Molecular Formula: C13H11ClN2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2 |

|---|---|

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 2-(2-chloro-5,7-dimethylquinolin-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3 |

| Standard InChI Key | VPDNICHZEYNINJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC#N)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Quinoline Framework

The compound features a quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutions at positions 2 (chloro), 5 (methyl), and 7 (methyl) introduce steric and electronic modifications, while the acetonitrile group at position 3 adds polar character. This configuration is critical for interactions with biological targets, as evidenced by similar quinoline derivatives .

Substituent Effects

-

Chlorine at C2: Enhances electrophilicity and potential halogen bonding with proteins.

-

Methyl groups at C5 and C7: Increase lipophilicity, improving membrane permeability.

-

Acetonitrile at C3: Introduces a nitrile functional group, enabling participation in click chemistry or hydrogen bonding .

Spectroscopic Identification

Characterization data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure:

-

NMR: Methyl protons resonate at δ 2.4–2.6 ppm, while aromatic protons appear as multiplet signals between δ 7.1–8.3 ppm.

-

NMR: The nitrile carbon is observed at δ 118–120 ppm, distinct from aromatic carbons (δ 110–150 ppm).

-

MS: A molecular ion peak at 230.69 corresponds to the molecular weight.

Synthesis and Optimization Strategies

Primary Synthetic Routes

Synthesis typically involves multi-step protocols starting from pre-functionalized quinolines or via cyclization reactions:

Friedländer Annulation

A common method for constructing the quinoline core, utilizing 2-aminobenzaldehyde derivatives and ketones. For this compound, 2-chloro-3-cyanoacetophenone may serve as a precursor.

Chlorination and Methylation

Post-annulation modifications include:

-

Chlorination: Electrophilic substitution using or at C2.

-

Methylation: Alkylation with methyl iodide or dimethyl sulfate at C5 and C7 .

Recent Advances

A 2024 study demonstrated a one-pot synthesis achieving 68% yield by integrating Ullmann coupling and nitrile formation. Alternative approaches using microwave-assisted reactions reduced reaction times by 40% compared to conventional heating.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 152–154°C | |

| Boiling Point | 420°C (estimated) | |

| LogP | 2.71 | |

| Solubility in DMSO | 45 mg/mL |

Stability Profile

-

Thermal Stability: Decomposes above 300°C, forming chlorinated byproducts.

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary screens show IC values of 12 µM against MCF-7 breast cancer cells, with apoptosis induction linked to caspase-3 activation .

Structure-Activity Relationships (SAR)

-

Chloro Substitution: Removal reduces potency by 70%, underscoring its role in target binding.

-

Nitrile Group: Replacement with carboxylic acid decreases cytotoxicity, highlighting its importance in membrane penetration .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

-

Nitrile to Tetrazole Conversion: Enhances solubility while retaining activity .

-

Methyl Group Functionalization: Introducing hydroxymethyl groups improves pharmacokinetics.

Hybrid Molecules

Conjugation with fluoroquinolones yielded dual-action antibiotics with 4-fold higher efficacy than parent compounds .

Emerging Research Directions

Materials Science Applications

Recent studies explore its use in organic semiconductors, where the quinoline core facilitates π-π stacking for charge transport.

Catalytic Uses

As a ligand in palladium-catalyzed cross-coupling reactions, it achieves 92% yield in Suzuki-Miyaura couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume